molecular formula C5H7N3OS B3043864 N-(5-Methyl-3-isoxazolyl)thiourea CAS No. 943116-90-3

N-(5-Methyl-3-isoxazolyl)thiourea

Cat. No.: B3043864
CAS No.: 943116-90-3
M. Wt: 157.2 g/mol
InChI Key: WOIJLCXJXDRMJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . In 2017, Mahadavi and coworkers reported the 1,3-oxazole synthesis using trimethylamine with water as the solvent, together with -cyclodextrin (-CD) as the catalyst .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities .


Physical and Chemical Properties Analysis

“(5-Methyl-1,2-oxazol-3-yl)thiourea” has a molecular formula of C5H7N3OS and a molecular weight of 157.2 g/mol.

Scientific Research Applications

Structural Analysis and Synthesis

  • The regioselectivity of thiourea cyclization with α-bromoketone was studied, revealing insights into the structure of synthesized compounds, crucial for drug development. This research utilized modern physical and physico-chemical methods, including quantum chemical calculations, to determine the structure and thermodynamic parameters of the initial thiourea tautomers (Perekhoda et al., 2017).

Antiviral and Anti-Tuberculosis Agents

  • Thiourea derivatives have been synthesized and evaluated for their antiviral potency, including activity against HIV, HSV, Coxsackie virus, Sindbis virus, and Varicella-zoster virus, as well as anti-tuberculosis activity against Mycobacterium tuberculosis (Küçükgüzel et al., 2008).

Herbicidal Activity

  • Research into thiourea derivatives led to the development of a novel pre-emergence herbicide, pyroxasulfone, with excellent activity against grass and broadleaf weeds under upland conditions without phytotoxicity against crops (Nakatani et al., 2016).

Inhibition of Mitogen-Activated Protein Kinase

  • Novel thiourea compounds were identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), showing promise in the suppression of TNFalpha in cells and in vivo in an acute inflammation model in mice (Lin et al., 2009).

Synthesis of Spiro Compounds

  • A method for preparing spirodihydro-acridinethiazolines, potentially useful in various applications, was developed by treating thioureas with methyl bromoacetate and bromoacetonitrile (Bernát et al., 1998).

Cytotoxicity Studies

  • The synthesis of 1-benzoyl-3-methyl thiourea derivatives and their in vitro cytotoxicity against HeLa cell lines were explored, showing potential for anticancer activities (Ruswanto et al., 2015).

Organocatalysis for Chiral Synthesis

  • Modified thiourea organocatalysts were tested for their stereoselective properties in the Friedel–Crafts alkylation, leading to the development of chiral compounds (Najda-Mocarska et al., 2018).

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . This presents a logical attempt toward the researches and advancement of chemistry and oxazole derivatives’ biological action .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-2-4(8-9-3)7-5(6)10/h2H,1H3,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIJLCXJXDRMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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